molecular formula C7H12BrCl2N3 B1382775 (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride CAS No. 1428331-36-5

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

Cat. No.: B1382775
CAS No.: 1428331-36-5
M. Wt: 289 g/mol
InChI Key: TUUMNGZXDYQEQM-XCUBXKJBSA-N
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Description

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is a chiral chemical building block of high value to medicinal and agrochemical research. The compound features a pyrrolidine ring attached directly to the pyrazole, creating a three-dimensional scaffold that is advantageous in the design of bioactive molecules . The bromine atom at the 4-position of the pyrazole ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald couplings, allowing for the rapid exploration of structure-activity relationships . Pyrazole derivatives are recognized for their wide spectrum of biological activities and are key structural motifs in various commercial and investigational compounds . Specifically, analogs containing a bromo-substituted pyrazole core have demonstrated significant insecticidal activity by acting as non-steroidal ecdysone agonists . Furthermore, 5-amino-substituted 3-bromo-1H-pyrazole derivatives have recently been investigated and shown notable antidepressant activity in preclinical models, highlighting the therapeutic potential of this chemical class . This combination of a synthetically accessible bromine handle and the three-dimensional structure of the chiral pyrrolidine makes this reagent a valuable intermediate for researchers developing new active compounds in multiple fields. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUMNGZXDYQEQM-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(C=N2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2C=C(C=N2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The bromine atom is introduced at the fourth position of the pyrazole ring using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the brominated pyrazole.

Industrial Production Methods: Industrial production of ®-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The final product is typically purified through recrystallization or chromatography.

Types of Reactions:

    Oxidation: ®-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Chemistry

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biological Activities

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Potential: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, indicating its potential as an anticancer agent.

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of this compound in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus, suggesting its application in developing new antibiotics.
Study 2Anticancer EffectsShowed reduced viability of cancer cell lines (e.g., MCF-7) when treated with this compound, indicating potential for further development in oncology.
Study 3Chemical SynthesisUtilized as a precursor in synthesizing novel pyrazole derivatives with enhanced biological activity .

Industrial Applications

In addition to laboratory research, this compound has industrial applications:

  • It is employed in developing new materials and chemical processes due to its unique reactivity profile.

Mechanism of Action

The mechanism of action of ®-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The bromine atom and pyrrolidinyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Other Dihydrochloride Salts

Azoamidine Dihydrochloride Derivatives

highlights numerous azoamidine dihydrochlorides (e.g., 2,2′-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) used as water-soluble initiators in polymerization reactions. These compounds share the dihydrochloride salt form with the target compound, which likely improves their solubility for industrial applications. However, structural differences are significant: azoamidines contain azo (-N=N-) and amidine functional groups, whereas (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride features fused pyrazole-pyrrolidine rings. This divergence underscores the role of core heterocycles in determining application-specific properties (e.g., initiators vs.

Quinoline Dihydrochloride Derivatives

describes quinoline-based dihydrochlorides, such as 8-β-piperidinosopropylaminoquinoline dihydrochloride, which exhibit antiparasitic activity against Paramecia. These compounds demonstrate that dihydrochloride salts can enhance bioavailability and toxicity profiles in biological contexts.

Table 1: Key Comparisons of Dihydrochloride-Containing Compounds
Compound Class Example Structure Key Properties/Applications Reference
Pyrazole-Pyrrolidine This compound Discontinued; solubility enhanced by dihydrochloride
Azoamidine Derivatives 2,2′-azobis[N-(4-chlorophenyl)-2-methylpropionamidine] dihydrochloride Water-soluble polymerization initiators
Quinoline Derivatives 8-β-piperidinosopropylaminoquinoline dihydrochloride Antiparasitic (toxic to Paramecia at 1:100,000)

Structural Comparison with Heterocyclic Analogs

The target compound belongs to the 5-membered heterocycle family, combining pyrazole (two adjacent nitrogen atoms) and pyrrolidine (one nitrogen atom) rings. Key structural considerations include:

  • Pyrrolidine-Pyrazole Fusion : This scaffold is distinct from simpler pyrazole or pyrrolidine derivatives, possibly conferring unique conformational flexibility or binding interactions.

However, the provided evidence lacks data on direct structural analogs (e.g., non-brominated pyrazole-pyrrolidine dihydrochlorides), precluding detailed functional comparisons.

Biological Activity

(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, with the CAS number 1428331-36-5, is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted at the fourth position with a bromine atom and a pyrrolidinyl group at the third position. Its molecular formula is C7H10BrN3·2HCl, and it has a molecular weight of approximately 289 g/mol. The structural formula can be represented as:

BrC1=CN([C@H]2CNCC2)N=C1.[HCl]2\text{BrC}_1=\text{CN}([C@H]_2\text{CNCC}_2)\text{N}=\text{C}_1.[\text{HCl}]_2

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the pyrrolidinyl group enhances its binding affinity and selectivity. Preliminary studies suggest that it may modulate various biological pathways, although detailed mechanisms remain under investigation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) and others. For instance, it was found to reduce A549 cell viability significantly when compared to control treatments, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that this compound exhibits activity against certain multidrug-resistant bacterial strains. However, its effectiveness varies widely depending on the specific pathogen being tested. For example, while it showed promising results against Staphylococcus aureus, it was less effective against Gram-negative bacteria .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Structure Biological Activity
(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazoleStructureStrong anticancer and moderate antimicrobial
4-Bromo-1H-pyrazoleStructureLimited reactivity due to lack of pyrrolidine
1-Pyrrolidin-3-yl-1H-pyrazoleStructureModerate anticancer properties
4-Chloro-1-pyrrolidin-3-yl-1H-pyrazoleStructureSimilar activity but different selectivity

Study on Anticancer Activity

In a recent study published in MDPI, various derivatives of pyrazoles were synthesized and tested for their anticancer properties. The study highlighted that compounds similar to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. Specifically, derivatives with halogen substitutions showed enhanced activity compared to non-halogenated counterparts .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against resistant strains of bacteria. The findings indicated that this compound had notable effects against certain strains while showing limited efficacy against others, suggesting a need for further optimization in structure to enhance its antimicrobial profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, and how can purity be ensured?

  • Answer : The synthesis typically involves sequential functionalization of the pyrrolidine-pyrazole core. Key steps include bromination at the 4-position of the pyrazole ring and stereoselective introduction of the pyrrolidin-3-yl group. Purity (>98%) is achieved via recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) and confirmed by HPLC . For dihydrochloride salt formation, stoichiometric HCl gas is introduced under anhydrous conditions, followed by lyophilization to remove residual solvents .

Q. Which characterization techniques are critical for confirming the structure and stereochemistry of this compound?

  • Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are used to verify the (R)-configuration at the pyrrolidine stereocenter. Key signals include downfield shifts for the brominated pyrazole proton (~δ 7.8 ppm) and distinct splitting patterns for the pyrrolidine protons .
  • LCMS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]+^+ at m/z 469.34) and isotopic pattern matching bromine .
  • X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry, though this requires high-purity samples .

Q. How does the dihydrochloride salt form affect solubility and stability in aqueous buffers?

  • Answer : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) due to ionic interactions. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation, monitored by HPLC. Buffered solutions (pH 4–6) are recommended for long-term storage to prevent hydrolysis of the pyrrolidine ring .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during scale-up synthesis, and what analytical methods detect racemization?

  • Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is used to monitor enantiomeric excess (>99% ee). Racemization risks arise during acidic workup steps; neutralization with cold aqueous NaHCO3_3 minimizes this. Computational modeling (DFT) predicts energy barriers for stereoinversion, guiding reaction optimization .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or LCMS adducts)?

  • Answer :

  • NMR discrepancies : Variable-temperature NMR can distinguish dynamic processes (e.g., ring puckering in pyrrolidine) from impurities. For example, broadening of pyrrolidine signals at 298 K suggests conformational flexibility .
  • LCMS adducts : Sodium or potassium adducts ([M+Na]+^+/[M+K]+^+) are common. Use of ammonium formate in mobile phases suppresses adduct formation. For persistent issues, ion-pairing agents (e.g., TFA) enhance ionization specificity .

Q. How can computational methods predict reactivity in downstream derivatization (e.g., Suzuki coupling at the bromo position)?

  • Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. The bromine atom’s σ-hole (electrophilic region) facilitates cross-coupling. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction yields. Experimental validation with Pd(PPh3_3)4_4/K2_2CO3_3 in refluxing toluene aligns with predicted activation energies .

Q. What are the challenges in correlating thermal analysis (DSC/TGA) with polymorphic stability?

  • Answer : DSC reveals endothermic events (melting or decomposition) and polymorph transitions. For this compound, a sharp melt at 200–201°C (ΔH ~120 J/g) indicates a single crystalline form. TGA mass loss (~5% below 150°C) correlates with residual solvent, not decomposition. Hydrate formation risks are mitigated by storing under anhydrous conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

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